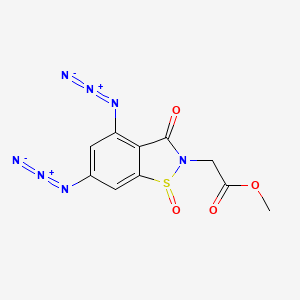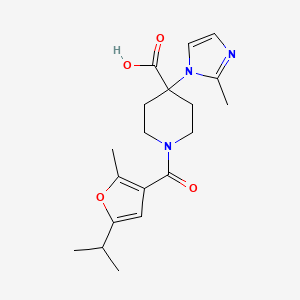![molecular formula C19H16BrNO3 B5453620 2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5453620.png)
2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a bromo-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 3,4-dimethoxyphenyl compounds followed by coupling with quinoline derivatives under specific reaction conditions. The reaction conditions often include the use of solvents like chloroform or dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学的研究の応用
2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors
作用機序
The mechanism of action of 2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 1-Bromo-2,5-dimethoxybenzene
Uniqueness
Compared to similar compounds, 2-[(1E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL stands out due to its unique quinoline core, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
特性
IUPAC Name |
2-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-23-17-11-12(10-15(20)19(17)24-2)6-8-14-9-7-13-4-3-5-16(22)18(13)21-14/h3-11,22H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVDRHZMYDJKDF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-HYDROXYPHENYL)-2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B5453543.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5453550.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5453553.png)
![METHYL 2-({[4-(2-FURYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B5453555.png)
![[3-(2-methylbenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5453570.png)
![2,2-dimethyl-4-[2-(1-piperidinyl)ethyl]-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B5453573.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5453577.png)


![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B5453603.png)
![2-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]oxy-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5453622.png)
![1-[4-methyl-3-(morpholin-4-ylsulfonyl)benzoyl]azepane](/img/structure/B5453626.png)
![2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5453634.png)
![6-[2-(4-methoxyphenyl)vinyl]-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5453645.png)
